molecular formula C16H15ClN8O2S B3746739 1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3746739
M. Wt: 418.9 g/mol
InChI Key: UTRGPDWRCUVPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Mechanism of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

On exposure to shock, fire, and heat on friction, tetrazoles burst vigorously . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Future Directions

As resistance to anticancer drugs is snowballing, there is an increasing demand for the novel structure leading that may be of use in designing new potent anticancer agents . Several heterocyclic moieties have been synthesized to develop new molecular entities with promising biological applications .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(2H-tetrazol-5-ylmethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN8O2S/c1-23-12-13(18-15(23)28-8-11-19-21-22-20-11)24(2)16(27)25(14(12)26)7-9-5-3-4-6-10(9)17/h3-6H,7-8H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRGPDWRCUVPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=NNN=N3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

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